molecular formula C19H17ClN2O5 B2582498 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide CAS No. 1396806-75-9

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide

Cat. No. B2582498
CAS RN: 1396806-75-9
M. Wt: 388.8
InChI Key: RTPKZGFIUIVNGG-UHFFFAOYSA-N
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Description

The compound “1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether . It also contains a 5-chloro-2-methoxyphenyl group, which is a type of substituted phenyl group . The azetidine-3-carboxamide group is a type of cyclic amide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzo[d][1,3]dioxole and 5-chloro-2-methoxyphenyl groups are aromatic and planar, while the azetidine-3-carboxamide group is a small, three-membered ring, which could introduce some strain into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings, the ether group, the amide group, and the chlorine atom. These functional groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and polar functional groups could affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis of Novel Compounds for Biological Activities

  • Antimicrobial and Anti-inflammatory Agents : Research has demonstrated the synthesis of novel compounds derived from benzodioxole and related structures showing promising antimicrobial and anti-inflammatory activities. For example, compounds synthesized from visnaginone and khellinone derivatives have been evaluated for their COX-1/COX-2 inhibition, showcasing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

  • Novel Triazole Derivatives : The synthesis and evaluation of novel 1,2,4-triazole derivatives have shown good to moderate antimicrobial activities against a range of microorganisms. These findings indicate the potential utility of such structures in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antitubercular Activity

  • Anti-Tubercular Scaffold : A study on 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives highlighted their promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research underscores the potential for similar structures to be explored for tuberculosis treatment (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Antiviral Activity

  • Antiavian Influenza Virus Activity : Novel benzamide-based compounds have been synthesized and shown remarkable activity against the avian influenza virus, indicating the potential for similar compounds to serve as bases for antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5/c1-25-15-5-3-13(20)7-14(15)21-18(23)12-8-22(9-12)19(24)11-2-4-16-17(6-11)27-10-26-16/h2-7,12H,8-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPKZGFIUIVNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide

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